Z-160

N-type calcium channel Cav2.2 state-dependent blockade

Z-160 (NP118809, MK-6721) is a direct, state-dependent N-type calcium channel (Cav2.2) blocker validated for in vitro electrophysiology and in vivo neuropathic pain models. Its sub-micromolar potency (IC50 0.11 μM) and 111-fold selectivity over L-type channels distinguish it from indirect modulators like gabapentinoids. With well-characterized preclinical efficacy and documented Phase 2 clinical data, Z-160 serves as an essential reference standard for translational pharmacology and selectivity profiling. Procure ≥98% pure compound to ensure experimental reproducibility.

Molecular Formula C32H32N2O
Molecular Weight 460.6 g/mol
CAS No. 41332-24-5
Cat. No. B1679991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-160
CAS41332-24-5
Synonyms1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
NP 118809
NP-118809
NP118809
Molecular FormulaC32H32N2O
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2
InChIKeyVCPMZDWBEWTGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-160 (CAS 41332-24-5) for Research Procurement: Baseline Profile as an N-Type Calcium Channel Blocker


Z-160 (NP118809, MK-6721, NMED-160) is a small-molecule N-type calcium channel (Cav2.2) blocker with reported state-dependent modulation properties [1]. The compound inhibits recombinant and native N-type calcium channel currents with sub-micromolar potency and demonstrates 25- to 100-fold selectivity over P/Q- and L-type calcium channels [2]. Z-160 advanced to Phase 2 clinical evaluation for chronic neuropathic pain indications including postherpetic neuralgia (PHN) and lumbosacral radiculopathy (LSR) before development was discontinued in 2013 following failure to meet primary efficacy endpoints [3]. The compound is commercially available from multiple research chemical suppliers with reported purity typically ≥95-98%, and its pharmacological profile, particularly its state-dependent N-type calcium channel blockade, distinguishes it from alternative compounds that target Cav2.2 via indirect mechanisms or lack state-dependent modulation .

Why Generic Substitution of Z-160 (41332-24-5) with In-Class N-Type Calcium Channel Modulators Is Not Scientifically Justified


N-type calcium channel (Cav2.2) modulators represent a mechanistically heterogeneous class of compounds whose pharmacological properties, potency, selectivity profiles, and clinical outcomes vary substantially. Z-160 functions as a direct, state-dependent pore blocker of the Cav2.2 α1 subunit, whereas gabapentin and pregabalin modulate Cav2.2 indirectly via interaction with the α2δ auxiliary subunit [1]. Unlike peptide-based N-type channel blockers such as ziconotide, which require intrathecal administration and carry a narrow therapeutic window, Z-160 is an orally bioavailable small molecule [2]. Additionally, compounds such as NP078585 exhibit substantial hERG potassium channel off-target inhibition and modest L-type selectivity, contrasting with Z-160's reported selectivity profile [3]. Finally, Z-160's documented Phase 2 clinical failure in PHN and LSR distinguishes its translational profile from other investigational Cav2.2 blockers that remain under active clinical development, such as CNV2197944 [4]. Substituting Z-160 with any of these alternatives without accounting for these specific pharmacological and translational differences compromises experimental reproducibility and scientific validity.

Quantitative Differentiation Evidence: Z-160 (41332-24-5) Compared to Closest Analogs and Alternative N-Type Calcium Channel Modulators


Direct Pore Blockade and Subtype Selectivity: Z-160 vs. Gabapentinoids

Z-160 blocks native and recombinant N-type calcium channel currents directly via the α1 pore-forming subunit with sub-micromolar potency and exhibits 25- to 100-fold selectivity over P/Q- and L-type calcium channels [1]. In contrast, gabapentin and pregabalin modulate N-type calcium channel function indirectly through interaction with the α2δ auxiliary subunit, reducing channel trafficking to synaptic terminals rather than directly blocking the pore [2]. This mechanistic distinction is critical: Z-160 produces immediate, use-dependent channel blockade, whereas gabapentinoids require chronic administration to reduce channel surface expression [3]. Z-160 demonstrated state-dependent inhibition with significantly greater potency at stimulation frequencies similar to action potential firing rates typical of pain-transmitting neurons [1].

N-type calcium channel Cav2.2 state-dependent blockade selectivity electrophysiology

N-Type Calcium Channel Inhibitory Potency: Z-160 vs. TROX-1 and C2230

Z-160 exhibits an IC50 of 0.11 μM for N-type calcium channel inhibition . Comparative data from the scientific literature establish potency benchmarks for other investigational N-type calcium channel blockers. TROX-1, a state-dependent Cav2.2 inhibitor, demonstrates an IC50 of 0.11 μM under voltage-clamp electrophysiology when channels are biased toward open/inactivated states, though its potency varies substantially with membrane potential (IC50 values of 4.2, 0.90, and 0.36 μM at -110, -90, and -70 mV, respectively) [1]. C2230, a more recently disclosed Cav2.2 channel blocker, exhibits an IC50 of 1.3 μM at -50 mV (depolarized) and 10.2 μM at -80 mV (hyperpolarized) [2]. Z-160's 0.11 μM potency positions it comparably to TROX-1 in potency terms but without the detailed voltage-dependence characterization available for TROX-1 and C2230 .

IC50 N-type calcium channel Cav2.2 potency calcium influx assay

L-Type Calcium Channel Selectivity: Z-160 vs. NP078585

Z-160 inhibits L-type calcium channels with an IC50 of 12.2 μM, yielding an N-type/L-type selectivity ratio of approximately 111-fold . This selectivity profile contrasts with NP078585, a structurally related trimethoxybenzyl piperazine N-type calcium channel blocker, which was reported to exhibit only modest L-type calcium channel selectivity and substantial off-target inhibition against the hERG potassium channel [1]. The hERG off-target liability of NP078585 prompted extensive structure-activity optimization efforts that ultimately yielded improved compounds (e.g., compound 16) while maintaining N-type channel potency [2]. Z-160's reported L-type selectivity ratio provides a defined benchmark for assessing cardiovascular safety margins in preclinical models.

selectivity L-type calcium channel off-target cardiovascular safety hERG

Formulation Bioavailability Optimization: Z-160 Formulation Advancement vs. Original Formulation

During clinical development, Z-160 underwent formulation optimization that yielded a six-fold improvement in oral bioavailability compared to the previously studied formulation [1]. Phase 1 clinical studies demonstrated substantial bioavailability and solubility improvements using a novel proprietary formulation technology [2]. This formulation advancement was a prerequisite for advancing the compound into Phase 2 clinical evaluation at the 375 mg twice-daily dose regimen . The optimized formulation enabled adequate systemic exposure in human subjects, as confirmed in Phase 2 studies where adequate exposure of Z160 was achieved [3].

bioavailability formulation oral absorption pharmacokinetics solubility

Clinical Efficacy Outcomes in Neuropathic Pain: Z-160 vs. Placebo in Phase 2 Trials

Z-160 was evaluated in two Phase 2a clinical trials for chronic neuropathic pain: one in lumbosacral radiculopathy (LSR) and one in postherpetic neuralgia (PHN), both employing a 6-week, double-blind, placebo-controlled design with 375 mg oral Z160 administered twice daily . The primary endpoint was change from baseline to week 6 in average daily pain score measured by the 11-point Pain Intensity Numerical Rating Scale (PI-NRS) [1]. In both studies, Z-160 failed to meet the primary endpoint, demonstrating no statistically significant difference in effect from placebo on any endpoint [2]. The compound was generally safe and well-tolerated with no drug-related serious adverse events .

Phase 2 clinical trial neuropathic pain postherpetic neuralgia lumbosacral radiculopathy PI-NRS

Preclinical Analgesic Efficacy: Z-160 vs. Morphine and Gabapentin in Neuropathic Pain Models

In preclinical evaluation, Z-160 demonstrated dose-dependent reduction of thermal hyperalgesia and tactile allodynia in the Chung and chronic constriction injury (CCI) rodent models of neuropathic pain at levels reported to be comparable to morphine, ω-conotoxin MVIIA, and gabapentin [1]. Notably, Z-160 achieved this analgesic efficacy without observable motor effects as measured by rotarod performance, suggesting a separation between analgesic and motor-impairing doses [2]. The compound exhibited both anti-allodynic and anti-hyperalgesic activity in the spinal nerve ligation model of neuropathic pain .

neuropathic pain Chung model CCI model allodynia hyperalgesia preclinical efficacy

Validated Research Application Scenarios for Z-160 (41332-24-5) Based on Quantitative Evidence


In Vitro Electrophysiological Studies of State-Dependent N-Type Calcium Channel Blockade

Z-160 is suitable for in vitro electrophysiology experiments investigating state-dependent Cav2.2 channel blockade mechanisms. The compound's reported sub-micromolar potency (IC50 = 0.11 μM) and 25- to 100-fold selectivity over P/Q- and L-type calcium channels enable precise pharmacological dissection of N-type channel contributions to neuronal excitability [1]. Z-160's use-dependent block, with significantly greater potency at stimulation frequencies similar to action potential firing rates, makes it a valuable tool for studying activity-dependent channel modulation [2]. These properties distinguish Z-160 from indirect modulators such as gabapentinoids for mechanistic studies requiring direct pore blockade.

Preclinical Neuropathic Pain Model Studies with Established Comparative Benchmarks

Z-160 has demonstrated dose-dependent anti-allodynic and anti-hyperalgesic efficacy in the Chung and CCI rodent models of neuropathic pain, with activity comparable to morphine and gabapentin and no motor effects at analgesic doses [1]. This validated preclinical profile makes Z-160 appropriate for studies requiring a reference N-type calcium channel blocker with well-characterized in vivo pharmacology [2]. Researchers can leverage the published preclinical data to design comparative studies or to calibrate new pain models against an established benchmark compound.

Translational Research Investigating Disconnect Between Preclinical Efficacy and Clinical Outcomes in Pain Drug Development

Z-160 represents a valuable tool for translational pharmacology research examining the factors that contribute to clinical trial failure despite robust preclinical efficacy signals. The compound advanced through Phase 1 safety and pharmacokinetic studies and demonstrated adequate systemic exposure in Phase 2 trials, yet failed to differentiate from placebo in both postherpetic neuralgia and lumbosacral radiculopathy studies [1]. The availability of both positive preclinical data and negative Phase 2 clinical data makes Z-160 a uniquely informative compound for investigating translational gaps in neuropathic pain drug development, including placebo response mechanisms, patient stratification factors, and predictive validity of preclinical pain models [2].

Selectivity Profiling and Off-Target Assessment Studies for N-Type Calcium Channel Blockers

Z-160's reported selectivity profile—0.11 μM IC50 at N-type channels versus 12.2 μM at L-type channels (approximately 111-fold selectivity)—provides a defined benchmark for assessing the selectivity characteristics of novel Cav2.2 modulators [1]. This selectivity profile contrasts with earlier compounds such as NP078585, which exhibited modest L-type selectivity and hERG potassium channel liability [2]. Z-160 can serve as a reference standard in selectivity panels for characterizing new chemical entities targeting voltage-gated calcium channels, particularly in studies aimed at minimizing cardiovascular off-target effects associated with L-type channel blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-160

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.